molecular formula C10H14BrNO4 B12327849 3-Bromo-1-Boc-piperidine-2,6-dione

3-Bromo-1-Boc-piperidine-2,6-dione

Cat. No.: B12327849
M. Wt: 292.13 g/mol
InChI Key: DUEZHSLFTSMAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-Boc-piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromine atom at the third position and a tert-butoxycarbonyl (Boc) protecting group at the first position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-Boc-piperidine-2,6-dione typically involves the bromination of 1-Boc-piperidine-2,6-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-Boc-piperidine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-Boc-piperidine-2,6-dione.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane is commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted piperidine-2,6-dione derivatives.

    Reduction Reactions: The major product is 1-Boc-piperidine-2,6-dione.

    Deprotection Reactions: The major product is piperidine-2,6-dione.

Scientific Research Applications

3-Bromo-1-Boc-piperidine-2,6-dione has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the design of piperidine-based pharmaceuticals.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industrial Applications: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-Boc-piperidine-2,6-dione involves its interaction with specific molecular targets. The bromine atom and the Boc protecting group play crucial roles in its reactivity and interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to modifications that can affect biological pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A lenalidomide analog used in PROTAC research.

    3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Another lenalidomide analog with similar applications.

    3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Also used in PROTAC research and has similar properties.

Uniqueness

3-Bromo-1-Boc-piperidine-2,6-dione is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry, offering versatility in the design and development of new compounds.

Biological Activity

3-Bromo-1-Boc-piperidine-2,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant research findings.

Molecular Formula: C9H12BrN2O3
Molecular Weight: 275.11 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate various signaling pathways, influencing cellular processes such as apoptosis and cell proliferation. The bromo substituent enhances its reactivity, allowing it to engage with biological macromolecules like proteins and nucleic acids.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound could serve as a potential lead in the development of new antibiotics.

Anticancer Activity

In studies focusing on cancer cell lines, this compound has demonstrated cytotoxic effects. The compound was tested against several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated that this compound had a superior inhibitory effect against Staphylococcus aureus, suggesting its potential use in treating skin infections caused by resistant strains .
  • Evaluation in Cancer Therapy : In a study assessing the anticancer properties of piperidine derivatives, researchers found that this compound significantly reduced cell viability in HeLa cells through apoptosis induction. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptotic death .
  • Influenza Virus Inhibition : Another investigation explored the antiviral activity of piperidine derivatives against influenza viruses. Although primarily focused on other compounds, preliminary data suggested that structural analogs of this compound exhibited promising antiviral properties .

Properties

Molecular Formula

C10H14BrNO4

Molecular Weight

292.13 g/mol

IUPAC Name

tert-butyl 3-bromo-2,6-dioxopiperidine-1-carboxylate

InChI

InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-7(13)5-4-6(11)8(12)14/h6H,4-5H2,1-3H3

InChI Key

DUEZHSLFTSMAIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CCC(C1=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.